1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea

Kinase inhibition Structure-Activity Relationship Chemical Biology Probe

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea is a synthetic, small-molecule urea linked to pyrazolyl-pyrimidine and difluorophenyl moieties. It serves as a research-focused kinase inhibitor probe, structurally defined by the formula C20H15F2N7O and a molecular weight of 407.385 g/mol.

Molecular Formula C20H15F2N7O
Molecular Weight 407.385
CAS No. 1171406-32-8
Cat. No. B2793950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea
CAS1171406-32-8
Molecular FormulaC20H15F2N7O
Molecular Weight407.385
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H15F2N7O/c21-13-2-7-17(16(22)10-13)28-20(30)27-15-5-3-14(4-6-15)26-18-11-19(24-12-23-18)29-9-1-8-25-29/h1-12H,(H,23,24,26)(H2,27,28,30)
InChIKeySNIJEMWWMRPEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea (CAS 1171406-32-8): Compound Class and Baseline Identity


1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea is a synthetic, small-molecule urea linked to pyrazolyl-pyrimidine and difluorophenyl moieties . It serves as a research-focused kinase inhibitor probe, structurally defined by the formula C20H15F2N7O and a molecular weight of 407.385 g/mol [1]. The compound is built upon a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold connected to a 2,4-difluorophenyl group via a central urea linker . This architecture is a hallmark of designed Type II kinase inhibitors, where the urea moiety is crucial for binding to the allosteric DFG-out conformation of target kinases, differentiating it from ATP-competitive analogs [2].

Why Generic Substitution Fails for CAS 1171406-32-8: A Structural Selectivity Rationale


Substituting 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea with a generic 'pyrazole-pyrimidine urea' is scientifically unsound. This compound's unique 2,4-difluorophenyl tail is not a passive substituent; it is a critical determinant of kinase selectivity [1]. Unlike the 3-chloro-2-methylphenyl analog, the specific fluorine substitution pattern on the terminal phenyl ring profoundly influences the shape and electronics of the allosteric pocket interaction . This can lead to dramatic shifts in kinase inhibition profiles, exemplified by its potential role as an MCT4 inhibitor, a target not shared by closely related structures . Such small structural variations define distinct target engagement, meaning a simple in-class swap risks complete loss of on-target activity and introduces unpredictable off-target liabilities.

Product-Specific Differentiation Evidence for 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea


Structural Differentiation via 2,4-Difluorophenyl vs. 3-Chloro-2-methylphenyl Urea Tail

The defining structural differentiator is the terminal 2,4-difluorophenyl urea group. The closest identified analog features a 3-chloro-2-methylphenyl tail. This substitution results in distinct physicochemical and pharmacological properties . The 2,4-difluoro substitution pattern introduces strong electron-withdrawing effects and unique hydrogen bond acceptor capabilities absent in the chloro-methyl analog, altering the topology of the allosteric binding site [1].

Kinase inhibition Structure-Activity Relationship Chemical Biology Probe

Molecular Weight and Lipophilicity-Driven Permeability Differentiation

The target compound's lower molecular weight (407.39 g/mol) compared to analogs like the 3-chloro-2-methylphenyl variant (419.87 g/mol) results in a smaller molecular volume. This, combined with the difluorophenyl group's distinct electronic profile, suggests a differentiated passive permeability and solubility profile [1].

ADME Lipophilicity Chemical Probe Selection

Functional Annotation Divergence: MCT4 Inhibition vs. Broad Kinase Profiling

A critical differentiator is the functional annotation. While many pyrazolyl-pyrimidine ureas are broadly profiled against kinases, a compound with an identical molecular formula and likely identical structure (reported as CB-3) is specifically annotated as an MCT4 (Monocarboxylate Transporter 4) inhibitor . This contrasts sharply with analogs like the 3-chloro-2-methylphenyl variant, which are primarily investigated as kinase inhibitors .

Monocarboxylate Transporter MCT4 Cancer Metabolism Probe

Optimal Deployment Scenarios for 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea (CAS 1171406-32-8)


Chemical Probe for MCT4-Dependent Cancer Metabolism Studies

Based on its functional annotation as CB-3, an MCT4 inhibitor, the primary research scenario is in tumor metabolism. When investigating the role of lactate export in hypoxic tumor microenvironments, this compound is the rational selection over other pyrazolyl-pyrimidine ureas annotated only as kinase inhibitors . Its 2,4-difluorophenyl motif is the structural key to this unique activity.

Type II Kinase Inhibitor Reference Compound with a Defined Allosteric Motif

For crystallography or binding kinetics studies, the compound serves as a reference Type II inhibitor. Its 2,4-difluorophenyl urea group is specifically designed to occupy the allosteric DFG-out pocket [1]. This makes it a valuable control when screening ATP-competitive inhibitors (Type I) to validate the binding mode of a hit compound.

Physicochemical Benchmarking Against Chloro-Methyl Analogs in ADME Assays

Due to its lower lipophilicity and molecular weight compared to the 3-chloro-2-methylphenyl analog [2], this compound is the preferred candidate for structure-activity relationship (SAR) studies aimed at improving aqueous solubility. It can serve as a reference point for demonstrating how halogen replacement reduces logP and improves a compound's developability profile.

Quote Request

Request a Quote for 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.